molecular formula C12H11NO B010482 1-Methyl-5-phenylpyridin-2-one CAS No. 107971-01-7

1-Methyl-5-phenylpyridin-2-one

Cat. No.: B010482
CAS No.: 107971-01-7
M. Wt: 185.22 g/mol
InChI Key: UKXQELATLFCEMO-UHFFFAOYSA-N
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Description

1-Methyl-5-phenylpyridin-2-one is a heterocyclic compound with a pyridine ring substituted with a methyl group at the 1-position and a phenyl group at the 5-position. This compound is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenylpyridin-2-one can be synthesized through various methods. One common approach involves the N-arylation of 5-methyl-2-pyridone using aryl halides under palladium-catalyzed conditions. Another method includes the cyclization of appropriate precursors in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale N-arylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-phenylpyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-5-phenylpyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-Methyl-5-phenylpyridin-2-one varies depending on its application. In medicinal chemistry, it is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity. For instance, in the treatment of idiopathic pulmonary fibrosis, it may inhibit the expression of profibrotic factors like transforming growth factor-β and proinflammatory cytokines .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-phenylpyridin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

IUPAC Name

1-methyl-5-phenylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXQELATLFCEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562034
Record name 1-Methyl-5-phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107971-01-7
Record name 1-Methyl-5-phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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